4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
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Overview
Description
4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is an organic compound that features a benzamide core with an ethoxy group and a tosylated pyrrolidine moiety
Preparation Methods
The synthesis of 4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine moiety: This can be achieved by reacting pyrrolidine with tosyl chloride in the presence of a base such as triethylamine to form 1-tosylpyrrolidine.
Attachment of the benzamide core: The 1-tosylpyrrolidine is then reacted with 4-ethoxybenzoyl chloride in the presence of a base like pyridine to form the desired benzamide compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of benzamide derivatives with biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to enzymes or receptors, modulating their activity. The ethoxy group and tosylated pyrrolidine moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can be compared with other benzamide derivatives, such as:
N-(4-ethoxyphenyl)-4-methylbenzamide: Lacks the tosylated pyrrolidine moiety, which may result in different biological activity.
4-ethoxy-N-(pyrrolidin-2-ylmethyl)benzamide: Lacks the tosyl group, which may affect its chemical reactivity and binding properties.
The presence of the tosylated pyrrolidine moiety in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
4-ethoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-27-19-10-8-17(9-11-19)21(24)22-15-18-5-4-14-23(18)28(25,26)20-12-6-16(2)7-13-20/h6-13,18H,3-5,14-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMUNHUIXWVMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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